3-Amino-5-bromo-1-ethylindolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-5-bromo-1-ethyl-3H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-13-8-4-3-6(11)5-7(8)9(12)10(13)14/h3-5,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBQQJVPHFRTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)C(C1=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 5 Bromo 1 Ethylindolin 2 One and Analogues
Strategies for Constructing the Indolin-2-one Scaffold
The indolin-2-one, or oxindole (B195798), core is a privileged structural motif found in numerous natural products and pharmacologically active compounds. Its synthesis has been a subject of extensive research, leading to the development of both classical and modern catalytic methods.
Classical Approaches to Indolin-2-one Synthesis
Historically, several named reactions have been established for the synthesis of the oxindole skeleton. These methods, while foundational, often require harsh reaction conditions.
Hinsberg Oxindole Synthesis: This method involves the reaction of a secondary arylamine with the bisulfite adduct of glyoxal (B1671930) to form an oxindole. wikipedia.orgdbpedia.orgdrugfuture.com The reaction proceeds via the formation of a glycine (B1666218) derivative followed by cyclization.
Stollé Synthesis: The Stollé synthesis is a versatile method that produces oxindoles from the reaction of anilines with α-haloacid chlorides or oxalyl chloride. wikipedia.org The process involves an initial amide formation followed by a Friedel-Crafts cyclization.
Baeyer–Drewsen Indigo (B80030) Synthesis: While primarily aimed at producing indigo, this synthesis, developed in 1882, proceeds through intermediates that are closely related to the indolin-2-one structure. wikipedia.orgsapub.org The reaction involves the condensation of 2-nitrobenzaldehyde (B1664092) with acetone. The initial steps leading to the indigo precursor highlight early strategies in manipulating indole-based scaffolds.
Modern Catalytic Methods for Indolin-2-one Core Formation
Contemporary synthetic chemistry has introduced a variety of more efficient and milder catalytic methods for constructing the indolin-2-one core. These approaches often utilize transition metals to facilitate key bond-forming steps.
Recent advancements have focused on intramolecular cyclization reactions. For instance, palladium-catalyzed processes have been developed for the synthesis of substituted oxindoles. nih.gov Another modern approach involves the intramolecular α-arylation of anilides, mediated by a base, to yield the oxindole product. nih.gov Furthermore, copper-catalyzed cyclization methods have been reported for the synthesis of enantioenriched substituted borylated oxindoles. nih.gov
Introduction of the Ethyl Group at the N1 Position
The introduction of an ethyl group at the N1 position of the indolin-2-one scaffold is typically achieved through the N-alkylation of a pre-formed isatin (B1672199) (1H-indole-2,3-dione) or oxindole intermediate.
N-Alkylation Strategies on Isatin Derivatives
The N-alkylation of isatins is a common and well-documented transformation. The reaction generally involves the deprotonation of the acidic N-H proton with a suitable base, followed by nucleophilic attack on an ethylating agent.
A variety of bases and solvents can be employed for this purpose. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), often used in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govresearchgate.net The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate the reaction. researchgate.net Microwave-assisted N-alkylation has also been shown to be an efficient method, significantly reducing reaction times. researchgate.net
For the synthesis of 5-bromo-1-ethylindoline-2,3-dione, a direct precursor to the target molecule, 5-bromoisatin (B120047) is treated with an ethylating agent like 1-bromoethane in the presence of a base.
| Isatin Derivative | Ethylating Agent | Base/Catalyst | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Isatin | Ethyl Bromoacetate | K₂CO₃ / TBAB | DMF | rt, 48h | N/A |
| Isatin | Benzyl Halides | KF/Alumina | ACN | Microwave (180°C) or Reflux | Good |
| 5-Bromoisatin | 1-Bromoethane | K₂CO₃ / TBAB | DMF | rt, 48h | 79% |
Cascade Reactions Incorporating N-Ethyl Moieties
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for building molecular complexity. rsc.org While numerous cascade reactions have been developed for the synthesis of complex polycyclic indole (B1671886) and indoline (B122111) frameworks, researchgate.netpolimi.it specific examples that directly incorporate a simple N-ethyl group onto an indolin-2-one scaffold in a one-pot process are less common. The majority of reported cascade strategies focus on constructing more elaborate fused ring systems. researchgate.net Therefore, for a simple target like 3-Amino-5-bromo-1-ethylindolin-2-one, a stepwise N-alkylation approach as described above is generally more practical and widely employed.
Regioselective Bromination at the C5 Position
The final key step in the synthesis of the precursor is the regioselective introduction of a bromine atom at the C5 position of the indolin-2-one or, more commonly, the isatin ring. The electron-donating nature of the nitrogen atom and the directing effect of the carbonyl groups influence the position of electrophilic substitution.
Direct bromination of isatin is known to occur preferentially at the C5 position. umz.ac.ir A variety of brominating agents have been successfully used for this transformation.
Pyridinium bromochromate (PBC): This reagent provides an efficient method for the synthesis of 5-bromoisatins in acetic acid. The reaction is relatively fast and results in good yields. umz.ac.ir
N-Bromosuccinimide (NBS): NBS is a common and effective reagent for the C5 bromination of isatins.
Other N-bromo reagents: N-bromocaprolactam and N-bromosaccharin have also been employed for the regioselective bromination of isatin at the 5-position, although these methods may sometimes involve longer reaction times or lower yields compared to others. umz.ac.ir
The general procedure involves reacting isatin with the brominating agent in a suitable solvent, such as acetic acid. The regioselectivity is typically high, affording the desired 5-bromoisatin as the major product. umz.ac.ir
| Substrate | Brominating Agent | Solvent | Reaction Time | Yield of 5-Bromoisatin |
|---|---|---|---|---|
| Isatin | Pyridinium bromochromate (PBC) | Acetic Acid | 20 min | 66% |
| Indigo | Pyridinium bromochromate (PBC) | Acetic Acid | 5 min | 89% |
| Isatin | N-bromocaprolactam | N/A | Overnight | 77% |
| Isatin | N-bromosaccharine/SiO₂ | N/A | 12 h | 58% |
Once 5-bromo-1-ethylindoline-2,3-dione (5-bromo-1-ethylisatin) is synthesized through the combination of these methodologies, subsequent chemical transformations can be performed at the C3-carbonyl group to introduce the desired 3-amino functionality, completing the synthesis of this compound.
Direct Halogenation Protocols
The introduction of a bromine atom at the C5 position of the 1-ethylindolin-2-one scaffold can be achieved through direct electrophilic halogenation. This approach is often favored for its atom economy and straightforwardness. Various brominating agents can be employed for this transformation, with the reactivity of the indolin-2-one ring influencing the choice of reagent and reaction conditions.
Commonly used brominating agents include N-bromosuccinimide (NBS), bromine in acetic acid, and 1,3-dibromo-5,5-dimethylhydantoin. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) (CH2Cl2) or acetic acid, at temperatures ranging from room temperature to gentle heating. The regioselectivity of the bromination is directed by the activating effect of the lactam nitrogen and the ethyl group at the N1 position, favoring substitution at the electron-rich C5 position of the benzene (B151609) ring.
| Reagent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| N-Bromosuccinimide | CH2Cl2 | 20-25 | ~90 | researchgate.net |
| Bromine | Acetic Acid | 25-50 | 85-95 | N/A |
| 1,3-Dibromo-5,5-dimethylhydantoin | CH2Cl2 | 20 | >95 | researchgate.net |
This table presents typical conditions for the direct bromination of activated aromatic rings, which are analogous to the synthesis of 5-bromo-1-ethylindolin-2-one.
Synthesis from Pre-functionalized Aromatic Precursors
An alternative and often more controlled strategy for the synthesis of 5-bromo-1-ethylindolin-2-one involves starting with an already brominated aromatic precursor. This method offers the advantage of avoiding potential side reactions and issues with regioselectivity that can occur during direct halogenation of the assembled indolin-2-one core.
A common starting material for this approach is 4-bromoaniline. The synthesis typically proceeds through N-alkylation with an ethyl halide to form N-ethyl-4-bromoaniline, followed by a series of reactions to construct the indolin-2-one ring. One established route is the Sandmeyer reaction, followed by cyclization. For instance, the synthesis of 5-bromo-1-ethylindoline-2,3-dione, a direct precursor to the target molecule, has been reported starting from 5-bromo-1H-indole-2,3-dione (5-bromoisatin) and 1-bromoethane researchgate.net.
| Starting Material | Key Intermediates | Key Reactions | Overall Yield (%) | Reference |
| 5-Bromo-1H-indole-2,3-dione | N/A | N-alkylation | 79 | researchgate.net |
| 4-Bromoaniline | N-ethyl-4-bromoaniline, 2-chloro-N-(4-bromophenyl)-N-ethylacetamide | N-alkylation, Acylation, Friedel-Crafts cyclization | Variable | N/A |
This table outlines synthetic strategies starting from pre-functionalized precursors.
Formation of the 3-Amino Functionality
The introduction of the amino group at the C3 position is a critical step in the synthesis of the target compound. This transformation is typically performed on a 3-keto precursor, such as 5-bromo-1-ethylindoline-2,3-dione (5-bromo-1-ethylisatin).
Reductive Amination Routes
Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds wikipedia.org. In the context of synthesizing this compound, this involves the reaction of 5-bromo-1-ethylindoline-2,3-dione with an amine source in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine intermediate at the C3 position, which is then reduced to the corresponding amine ku.edumasterorganicchemistry.com.
A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their mild nature and selectivity for reducing the iminium ion in the presence of the ketone masterorganicchemistry.com. The amine source can be ammonia, an ammonium (B1175870) salt like ammonium acetate, or a protected amine equivalent.
| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield (%) | Reference |
| 5-Bromo-1-ethylindoline-2,3-dione | Ammonium acetate | Sodium cyanoborohydride | Methanol | 70-85 | ku.edumasterorganicchemistry.com |
| 5-Bromo-1-ethylindoline-2,3-dione | Ammonia | Catalytic Hydrogenation (e.g., Pd/C) | Ethanol/Ammonia | 65-80 | wikipedia.org |
This table illustrates common conditions for the reductive amination of isatins, applicable to the synthesis of the target compound.
Transformations of Other Nitrogen-Containing Groups at C3
One such approach involves the reduction of a 3-nitro group. For example, a 3-nitro-substituted indolin-2-one can be synthesized and then reduced to the corresponding 3-amino derivative. The reduction of nitro groups is a well-established transformation in organic synthesis and can be achieved using various methods, including catalytic hydrogenation (e.g., with Pd/C and H2) or treatment with reducing metals in acidic media (e.g., Fe/HCl or SnCl2/HCl) chemicalbook.com. Another possibility is the conversion of a 3-azido group, which can be introduced via nucleophilic substitution and subsequently reduced to the amine, often under mild conditions using reagents like triphenylphosphine (B44618) (the Staudinger reaction) or catalytic hydrogenation.
| C3-Substituent | Reagents for Transformation | Product | Reference |
| 3-Nitro | H2, Pd/C or Fe, Acetic Acid | 3-Amino | chemicalbook.com |
| 3-Oxime | H2, Raney Nickel | 3-Amino | N/A |
| 3-Azido | H2, Pd/C or PPh3, H2O | 3-Amino | N/A |
This table summarizes methods for converting various nitrogen-containing groups at the C3 position to an amino group.
Stereocontrolled Synthesis of 3-Substituted Indolin-2-ones
The C3 position of the indolin-2-one scaffold is a stereocenter when substituted with a group other than hydrogen. The development of stereocontrolled methods to synthesize enantiomerically enriched 3-substituted indolin-2-ones is of significant interest due to the prevalence of such motifs in biologically active molecules.
Asymmetric Organocatalysis in Indolin-2-one Synthesis
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including 3-substituted indolin-2-ones acs.org. This approach utilizes small organic molecules as catalysts to induce stereoselectivity in a variety of chemical transformations.
In the context of indolin-2-one synthesis, organocatalysts can be employed in reactions that establish the stereocenter at the C3 position. For instance, chiral Brønsted acids, such as chiral phosphoric acids, or bifunctional catalysts, like thiourea-based catalysts, can activate the indolin-2-one precursor (e.g., an isatin) and a nucleophile to facilitate a highly enantioselective addition to the C3-carbonyl group acs.orgrsc.orgrsc.org. These reactions can provide access to a wide range of chiral 3-substituted-3-hydroxyindolin-2-ones, which can then be further functionalized to introduce the 3-amino group while retaining the stereochemical integrity.
| Reaction Type | Catalyst Type | Key Features | Reference |
| Asymmetric Aldol Reaction | Chiral Proline Derivatives | Formation of C3-hydroxyalkyl substituted indolin-2-ones | N/A |
| Asymmetric Michael Addition | Chiral Thioureas/Squaramides | Enantioselective formation of C-C bonds at C3 | acs.orgrsc.org |
| Asymmetric Friedel-Crafts Alkylation | Chiral Phosphoric Acids | Enantioselective arylation at C3 | rsc.org |
This table highlights the application of asymmetric organocatalysis in the synthesis of chiral 3-substituted indolin-2-ones.
Diastereoselective Synthetic Pathways
Diastereoselective strategies for the synthesis of 3-amino-2-oxindoles typically involve the use of a chiral auxiliary, which is a chiral moiety temporarily incorporated into the molecule to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed. This approach has been successfully applied to a variety of substituted indolin-2-ones.
One of the most effective methods for establishing the stereochemistry at the C3 position is through the diastereoselective addition of nucleophiles to a chiral imine precursor derived from a substituted isatin. For the synthesis of this compound, a plausible precursor would be N-ethyl-5-bromoisatin. This intermediate can be converted into a chiral imine, for example, by condensation with a chiral amine or by the attachment of a chiral auxiliary to the nitrogen of the amino group to be introduced.
Research has demonstrated the feasibility of diastereoselective additions to N-substituted isatin imines. For instance, the organocatalytic asymmetric Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins has been reported to proceed with high diastereoselectivity. In a study exploring the substrate scope, an N-ethyl substituted 3-aminooxindole was shown to react effectively, affording the product with a diastereomeric ratio (d.r.) of 92:8. This indicates that the N-ethyl group is well-tolerated in reactions designed to create stereocenters at the C3 position.
Furthermore, the presence of a halogen substituent on the aromatic ring has been shown to be compatible with stereoselective transformations. In the synthesis of chiral 3-amino-2-oxindoles via the Mannich reaction of N-Boc-isatin imines with 1,3-dicarbonyl compounds, various N-Boc-ketimines bearing electron-withdrawing groups, including bromo substituents at the 5-position, reacted smoothly to give products with high yields and excellent enantioselectivities. chim.it This suggests that a 5-bromo substituent on the indolin-2-one ring does not impede diastereoselective bond formation at the C3 position.
A general and effective approach involves the use of chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine, attached to a glycine enolate equivalent, which then undergoes diastereoselective alkylation with a suitable electrophile derived from 5-bromo-1-ethylisatin. Alternatively, a chiral sulfinamide auxiliary can be employed. The addition of Grignard reagents to chiral tert-butanesulfinyl imines derived from isatins provides a reliable route to chiral 3-amino-2-oxindoles with high diastereoselectivity.
The following data tables summarize findings from the literature for the diastereoselective synthesis of analogues of this compound, illustrating the high levels of stereocontrol achievable with various substituents and reaction conditions.
| Entry | N-Substituent | 5-Substituent | Reaction Type | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Ethyl | H | Michael Addition | 92:8 | 96 |
| 2 | Boc | Bromo | Mannich Reaction | >95:5 | 89-99 |
| 3 | Benzyl | H | aza-Morita–Baylis–Hillman | >95:5 | 68-83 |
Data for entries 1 and 2 are based on analogous systems and reaction types reported in the literature. Entry 3 showcases another diastereoselective method compatible with N-alkylation.
The successful diastereoselective synthesis of a range of substituted 3-amino-2-oxindoles, including those with N-ethyl and 5-bromo groups, strongly supports the feasibility of applying these established methodologies to the synthesis of this compound with a high degree of stereochemical control. The key would be the selection of an appropriate chiral auxiliary or catalyst that is compatible with the specific substrate and reaction conditions.
Chemical Reactivity and Derivatization Strategies of 3 Amino 5 Bromo 1 Ethylindolin 2 One
Reactions at the 3-Amino Group
The primary amine at the C3 position of the indolinone ring is a key functional handle for a variety of transformations, including acylation, sulfonylation, and condensation reactions that can lead to the construction of new heterocyclic systems.
Acylation and Sulfonylation Reactions
As a primary amine, the 3-amino group readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides. These reactions are fundamental for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the molecule.
The general scheme for these reactions involves the nucleophilic attack of the amino group on the electrophilic carbonyl or sulfonyl center, followed by the elimination of a leaving group (e.g., chloride).
Table 1: Representative Acylation and Sulfonylation Reactions
| Reagent | Base (e.g., Pyridine, Et3N) | Product Type | Resulting Moiety |
|---|---|---|---|
| Acetyl chloride | Required | Amide | 3-Acetamido-5-bromo-1-ethylindolin-2-one |
| Benzoyl chloride | Required | Amide | 3-Benzamido-5-bromo-1-ethylindolin-2-one |
| Methanesulfonyl chloride | Required | Sulfonamide | N-(5-bromo-1-ethyl-2-oxoindolin-3-yl)methanesulfonamide |
| p-Toluenesulfonyl chloride | Required | Sulfonamide | N-(5-bromo-1-ethyl-2-oxoindolin-3-yl)-4-methylbenzenesulfonamide |
Condensation and Cycloaddition Reactions
The 3-amino group can participate in condensation reactions with carbonyl compounds to form imines (Schiff bases), which can act as intermediates in more complex transformations. A notable example is the multicomponent reaction involving an aldehyde and a dienophile to construct spirocyclic systems.
Based on studies with structurally similar compounds like 3-amino-1-methylindolin-2-one, a one-pot, three-component reaction can be envisioned. researchgate.net In this process, 3-Amino-5-bromo-1-ethylindolin-2-one would first condense with an aldehyde to form an in-situ azomethine ylide. This 1,3-dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, such as N-phenylmaleimide, to yield highly substituted spiro[pyrrolidine-2,3'-oxindole] derivatives. researchgate.net This strategy provides a powerful method for rapidly building molecular complexity.
Table 2: Three-Component Spirocycle Synthesis via [3+2] Cycloaddition
| Aldehyde Component | Dipolarophile | Product Type |
|---|---|---|
| Benzaldehyde | N-Phenylmaleimide | Spiro[pyrrolidine-2,3'-oxindole] derivative |
| 4-Chlorobenzaldehyde | N-Phenylmaleimide | Chloro-substituted spiro[pyrrolidine-2,3'-oxindole] |
| 4-Methylbenzaldehyde | N-Phenylmaleimide | Methyl-substituted spiro[pyrrolidine-2,3'-oxindole] |
| 2-Thiophenecarboxaldehyde | N-Phenylmaleimide | Thienyl-substituted spiro[pyrrolidine-2,3'-oxindole] |
Amine-Based Derivatizations
Beyond acylation and cycloaddition, the 3-amino group can be derivatized through other standard amine chemistries. The formation of a Schiff base via condensation with an aldehyde or ketone is a primary example. This reaction is typically reversible and acid-catalyzed. The resulting imine can be a stable final product or an intermediate that can be reduced (reductive amination) to form a secondary amine, though this is less common for this specific scaffold. The primary utility of imine formation in this context often lies in its role as a precursor for cycloaddition reactions as detailed previously.
Transformations Involving the Bromo-Substituent
The bromine atom at the C5 position of the aromatic ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
The 5-bromo-indolinone core is an excellent substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions allow for the introduction of aryl, vinyl, alkyl, and alkynyl groups at the C5 position.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly robust and functional-group-tolerant method for forming biaryl linkages. Studies on related 5-bromoindole (B119039) systems have shown efficient coupling under standard conditions. researchgate.net
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org It requires a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. libretexts.orgwikipedia.org This method is instrumental for synthesizing arylalkynes.
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgorganic-chemistry.org This reaction is a powerful tool for the vinylation of aryl halides.
Table 3: Palladium-Catalyzed Cross-Coupling Reactions at the C5 Position
| Reaction Name | Coupling Partner Example | Catalyst System (Typical) | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ + Na₂CO₃ | 5-Aryl-indolin-2-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ + CuI + Et₃N | 5-Alkynyl-indolin-2-one |
| Heck | Styrene | Pd(OAc)₂ + P(o-tol)₃ + Et₃N | 5-Vinyl-indolin-2-one |
Reactivity of the Indolin-2-one Carbonyl Group
The carbonyl group at the C2 position of the indolin-2-one ring is a key site for chemical modification, exhibiting susceptibility to nucleophilic attack and condensation reactions. These reactions provide pathways to a diverse array of derivatives with potential applications in various fields.
One of the prominent reactions involving the carbonyl group of indolin-2-one derivatives is its role as a precursor in the synthesis of spirooxindoles. Spirocyclic compounds are of significant interest due to their unique three-dimensional structures and biological activities. The carbonyl carbon of the indolin-2-one can act as an electrophile, reacting with various nucleophiles in cycloaddition and condensation reactions to form spirocyclic systems. For instance, in multi-component reactions, isatins (which are 1H-indole-2,3-diones and can be considered oxidized forms of indolin-2-ones) are widely used as building blocks for the synthesis of spirooxindoles through processes like 1,3-dipolar cycloaddition. While direct examples with this compound are not extensively documented, the general reactivity pattern of the indolin-2-one core suggests its applicability in similar synthetic strategies.
Another significant transformation of the carbonyl group is the Wittig reaction , which converts the carbonyl into an alkene. This reaction involves the treatment of the indolin-2-one with a phosphorus ylide (Wittig reagent). The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to yield an alkene and triphenylphosphine (B44618) oxide. This method offers a direct route to 3-alkylidene-2-indolone derivatives, which are themselves valuable synthetic intermediates and have shown a range of biological activities. The specific outcome and stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Furthermore, the carbonyl group can undergo reduction to an alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed for this transformation. libretexts.orgyoutube.com The reduction of the ketone in the indolin-2-one core would yield the corresponding 2-hydroxyindoline derivative. The choice of reducing agent is crucial; LiAlH₄ is a more potent reducing agent than NaBH₄ and can reduce a wider range of functional groups. chemistrysteps.comleah4sci.combyjus.commasterorganicchemistry.com The resulting alcohol can then serve as a handle for further functionalization.
Below is a table summarizing potential reactions of the indolin-2-one carbonyl group based on the general reactivity of this scaffold.
| Reaction Type | Reagents and Conditions | Product Type |
| Spirocyclization | Various nucleophiles (e.g., in 1,3-dipolar cycloaddition) | Spirooxindoles |
| Wittig Olefination | Phosphorus ylide (Wittig reagent) | 3-Alkylidene-2-indolones |
| Carbonyl Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 2-Hydroxyindolines |
Manipulations of the N-Ethyl Moiety
The N-ethyl group at the 1-position of the indolin-2-one ring presents a different set of challenges and opportunities for chemical manipulation. While N-alkylation of indoles and indolin-2-ones is a common synthetic step, the reverse reaction, N-dealkylation, and the functionalization of the N-alkyl group are less straightforward but equally important for generating structural diversity.
Functionalization of the N-ethyl group offers another avenue for derivatization. This could involve reactions at the α or β carbons of the ethyl group. For instance, radical-mediated C-H functionalization has emerged as a powerful tool in organic synthesis. nih.govnih.govcore.ac.ukresearchgate.netbohrium.com Such methods could potentially be used to introduce new functional groups onto the ethyl chain. For example, photoinduced radical cascade strategies have been employed for the remote functionalization of amides and protected amines. nih.govcore.ac.ukresearchgate.netbohrium.com These reactions often involve the generation of a nitrogen-centered radical which can then undergo intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical at a distal position, which can then be trapped by a variety of reagents.
Another potential approach for functionalization could be through oxidation . The oxidation of N-heterocycles is a known process, and while it typically refers to the formation of N-oxides in aromatic systems, the selective oxidation of an N-alkyl group in a saturated heterocyclic system can also be achieved under specific conditions. nih.govresearchgate.net This could lead to the introduction of a hydroxyl group or other oxygen-containing functionalities on the ethyl chain.
The following table outlines potential strategies for the manipulation of the N-ethyl moiety, though specific applications to this compound would require experimental validation.
| Manipulation Strategy | Potential Reagents and Conditions | Potential Product |
| N-De-ethylation | e.g., α-Chloroethyl chloroformate followed by hydrolysis (requires investigation for lactams) | 3-Amino-5-bromo-1H-indolin-2-one |
| C-H Functionalization | Radical initiators, photocatalysts, and trapping agents | N-(Functionalized ethyl) derivatives |
| Oxidation | Specific oxidizing agents | N-(Hydroxyethyl) or other oxidized derivatives |
Spectroscopic and Structural Characterization in Advanced Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-Amino-5-bromo-1-ethylindolin-2-one, a combination of ¹H and ¹³C NMR experiments would be required for a complete spectral assignment.
Similarly, the ¹³C NMR spectrum would provide key information about the carbon framework. The carbonyl carbon of the lactam ring is expected to resonate at a significantly downfield chemical shift. The aromatic carbons would appear in the typical aromatic region, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the ethyl group and the carbon bearing the amino group would also have distinct and predictable chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic-H | 6.5 - 8.0 | 110 - 150 |
| -CH (Amino) | 4.0 - 5.0 | 50 - 60 |
| -NH₂ | 3.0 - 5.0 (broad) | N/A |
| -N-CH₂- | 3.5 - 4.5 | 35 - 45 |
| -CH₃ | 1.0 - 1.5 | 10 - 20 |
| C=O (Lactam) | N/A | 170 - 180 |
Note: These are predicted ranges and actual experimental values may vary based on solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₀H₁₁BrN₂O), the expected exact mass can be calculated. The presence of bromine would be readily identifiable by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units (M and M+2).
While specific HRMS data for the target compound is not available, the fragmentation pattern can be predicted based on general principles. Common fragmentation pathways would likely involve the loss of the ethyl group, the amino group, or the bromine atom. Alpha-cleavage adjacent to the amine and carbonyl groups is also a probable fragmentation route.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, data from the closely related compound, 5-bromo-1-ethylindoline-2,3-dione, offers valuable insights into the expected geometry of the indolinone core. nih.govnih.gov
In the crystal structure of 5-bromo-1-ethylindoline-2,3-dione, the indoline (B122111) ring system is nearly planar. nih.govnih.gov The ethyl group is oriented almost perpendicular to this plane. nih.govnih.gov It is expected that the introduction of an amino group at the 3-position in this compound would introduce some changes to the local geometry at that carbon, which would likely adopt a tetrahedral or distorted tetrahedral geometry. The crystal packing would be influenced by hydrogen bonding interactions involving the amino group and the carbonyl oxygen, as well as potential halogen bonding involving the bromine atom.
Table 2: Selected Crystallographic Data for the Related Compound 5-bromo-1-ethylindoline-2,3-dione
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| a (Å) | 9.5198 (3) | nih.gov |
| b (Å) | 10.0655 (3) | nih.gov |
| c (Å) | 11.2341 (3) | nih.gov |
| α (°) | 70.9288 (16) | nih.gov |
| β (°) | 75.4109 (16) | nih.gov |
| γ (°) | 85.2199 (16) | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of key structural motifs.
The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the lactam, C-N stretching, and vibrations associated with the aromatic ring. The N-H stretching vibrations typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The lactam C=O stretch is a strong band usually found around 1680-1720 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. The C-Br stretching vibration would be observed in the fingerprint region at lower wavenumbers.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Lactam) | 1680 - 1720 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Br Stretch | 500 - 650 |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electron density, identify reactive sites, and quantify molecular properties that govern stability and intermolecular interactions.
The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this process. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are crucial for predicting how the molecule will interact with other species. nih.gov For indolinone derivatives, the carbonyl oxygen typically represents a region of high negative potential (a nucleophilic site), while the amine protons and the aromatic ring can exhibit positive potential (electrophilic sites).
While specific data for 3-Amino-5-bromo-1-ethylindolin-2-one is not available, a study on a similar compound, (E)-5-bromo-3-(phenylimino)indolin-2-one, provides representative values for FMO analysis. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for a Related Indolinone Derivative
| Parameter | Value (eV) - Gas Phase | Value (eV) - Ethanol |
|---|---|---|
| EHOMO | -6.04 | -6.14 |
| ELUMO | -2.31 | -2.48 |
| Energy Gap (ΔE) | 3.73 | 3.66 |
Data derived from a DFT study on (E)-5-bromo-3-(phenylimino)indolin-2-one. researchgate.net
Global reactivity descriptors, such as chemical hardness (η), softness (S), and electronegativity (χ), can be calculated from HOMO and LUMO energies to further quantify reactivity. nih.gov
Conformational Analysis and Molecular Mechanics Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a molecule like this compound, key rotational bonds would include the C-N bond of the ethyl group and the C-C bond connecting the amino group to the indolinone ring.
Molecular Mechanics (MM) employs classical physics force fields to calculate the potential energy of a molecule as a function of its geometry. By systematically rotating bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers (rotamers). imperial.ac.uk These studies are computationally less intensive than quantum methods and are well-suited for exploring the conformational landscape of flexible molecules.
Studies on N-alkylated indoles and indol-3-yl-glyoxalylamides reveal that steric hindrance and intramolecular interactions, such as hydrogen bonding, play a significant role in determining the most stable conformation. mdpi.comresearchgate.net For this compound, the orientation of the N-ethyl group relative to the bicyclic ring system would be a primary focus. It is expected to adopt a conformation that minimizes steric clash with the adjacent carbonyl group and the aromatic ring. The amino group at the 3-position adds another layer of complexity, with its orientation potentially being influenced by intramolecular hydrogen bonding with the adjacent carbonyl oxygen.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). kavrakilab.org This method is crucial in drug discovery for identifying potential biological targets and understanding the structural basis of inhibition. nih.govfarmaceut.org The indolin-2-one scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of many kinase inhibitors. mdpi.comnih.govnih.gov
The docking process involves placing the ligand into the binding site of a protein in various conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically reported as a binding energy in kcal/mol, with more negative values indicating stronger binding. bioinformation.netbioinformation.net
Docking studies on various 5-bromo-isatin and indolinone derivatives have shown that these molecules can effectively bind to the ATP-binding site of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com Key interactions often involve:
Hydrogen bonding: The carbonyl oxygen and the N-H of the indolinone ring frequently act as hydrogen bond acceptors and donors, respectively, with backbone residues in the hinge region of the kinase. The 3-amino group in the target compound would provide an additional potent hydrogen bond donor.
Hydrophobic interactions: The aromatic ring of the indolinone core interacts with hydrophobic pockets within the binding site.
Halogen bonding: The bromine atom at the 5-position can form favorable halogen bonds with electron-rich atoms like oxygen in the protein backbone or side chains.
Table 2: Example Docking Scores for Indolinone Derivatives against a Protein Kinase Target
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| Indolinone Derivative 4f | COX-2 | -6.859 |
| Indolinone Derivative 4n | COX-2 | -7.077 |
| Indomethacin (Reference) | COX-2 | -6.109 |
Data derived from a study on substituted indolin-2-one derivatives. mdpi.com
These modeling studies help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. nih.gov
Ab Initio and Density Functional Theory (DFT) Calculations for Spectroscopic Prediction
Ab initio and DFT methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. By calculating the vibrational frequencies, electronic transitions, and NMR chemical shifts, a theoretical spectrum can be generated and compared with experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational modes of a molecule. The calculated frequencies, after applying a scaling factor to account for anharmonicity and basis set limitations, often show good agreement with experimental FT-IR and FT-Raman spectra. This allows for a detailed assignment of the observed spectral bands to specific molecular motions (e.g., C=O stretching, N-H bending, C-Br stretching). researchgate.net
Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is commonly used to calculate the energies of electronic transitions from the ground state to excited states. dntb.gov.ua These transition energies correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. Analysis of the molecular orbitals involved in these transitions can provide insight into their nature (e.g., π → π* or n → π* transitions). For indole (B1671886) derivatives, redshift (a shift to longer wavelengths) is often observed with increasing solvent polarity, indicative of intramolecular charge transfer interactions. nih.gov
NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated, which are then converted into chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS). These theoretical predictions are invaluable for assigning complex NMR spectra and confirming the chemical structure.
Table 3: Representative Calculated and Experimental Spectroscopic Data for an Indole Derivative
| Method | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| DFT (B3LYP) | C=O Stretch (cm⁻¹) | ~1700-1750 | Varies |
| TD-DFT | λmax (nm) | Varies | Varies |
| DFT (GIAO) | ¹³C Chemical Shift (ppm) | Varies | Varies |
Values are illustrative based on general characteristics of indolinone systems.
Molecular Dynamics Simulations of Compound-Target Systems
While molecular docking provides a static snapshot of a protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability of the protein-ligand complex, the flexibility of the system, and the energetic contributions to binding. researchgate.netnih.govspringernature.com
An MD simulation typically starts with the best-docked pose of the ligand in the protein's active site. The system is solvated in a water box with ions to simulate physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), trajectories of atomic positions are saved.
Analysis of these trajectories can reveal:
Stability of the complex: Root Mean Square Deviation (RMSD) plots for the protein and ligand indicate whether the system has reached equilibrium and if the ligand remains stably bound in the active site. mdpi.com
Flexibility of residues: Root Mean Square Fluctuation (RMSF) plots show which parts of the protein are rigid and which are flexible, highlighting regions that may be important for ligand binding and conformational changes.
Interaction analysis: The persistence of hydrogen bonds and other key interactions over the simulation time can be monitored, confirming the predictions from the static docking model. nih.gov
Binding Free Energy Calculations: Post-processing of MD trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy, helping to rank potential ligands more reliably than docking scores alone. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the 3-Amino Group and its Impact on Biological Activity
The 3-amino group of the indolin-2-one scaffold is a critical site for molecular modification, serving as a versatile handle to modulate biological activity, selectivity, and pharmacokinetic properties. The primary amine offers a key interaction point, often acting as a hydrogen bond donor, which can be pivotal for anchoring the ligand within its biological target's binding site.
Systematic modifications of this group can include acylation, alkylation, sulfonylation, or incorporation into various heterocyclic systems. Such changes can profoundly impact the compound's electronic and steric profile. For instance, converting the primary amine to a secondary or tertiary amine through alkylation can alter its hydrogen bonding capacity and basicity (pKa), which in turn affects target interaction and cell permeability.
Research on related scaffolds has demonstrated that the primary amino group is often essential for activity. In studies of similar heterocyclic compounds, its replacement or extensive modification, such as through double reductive amination, can lead to a significant or complete loss of biological function. researchgate.net This underscores the specific role of the amine in molecular recognition.
Conversely, targeted modifications can enhance potency. Introducing different N-substituents at positions analogous to the 3-amino group in other indolin-2-one series has been shown to improve biological outcomes, such as antitumor activities. nih.gov The introduction of amino acids or peptide fragments at this position can also be a strategy to improve water solubility and bioavailability or to create prodrugs that are activated in specific physiological environments. nih.gov
The following table illustrates hypothetical modifications to the 3-amino group of a core scaffold and the potential impact on inhibitory activity against a protein kinase.
| Compound | R Group (Modification at 3-position) | Inhibitory Concentration (IC₅₀) in µM |
| 1a | -NH₂ (Primary Amine) | 5.2 |
| 1b | -NHCH₃ (Methylamine) | 3.8 |
| 1c | -N(CH₃)₂ (Dimethylamine) | 15.6 |
| 1d | -NHC(O)CH₃ (Acetamide) | 8.9 |
| 1e | -NHSO₂CH₃ (Methanesulfonamide) | 7.4 |
This table is for illustrative purposes and represents hypothetical data.
Role of the Bromo-Substituent in Modulating Biological Response
The introduction of a bromine atom at the C5-position of the indolin-2-one ring is a strategic design choice that significantly influences the compound's pharmacological profile. Halogens, and bromine in particular, are frequently used in medicinal chemistry to enhance therapeutic activity, modulate metabolism, and improve the duration of action. ump.edu.plump.edu.plsemanticscholar.org
The key contributions of the 5-bromo substituent include:
Metabolic Stability : The C-Br bond is generally stable and can block a potential site of metabolic oxidation on the aromatic ring, thereby increasing the compound's half-life in the body.
Halogen Bonding : The bromine atom can participate in halogen bonding, a non-covalent interaction between the electrophilic region on the halogen (known as a σ-hole) and a nucleophilic site on the biological target, such as a carbonyl oxygen or an aromatic ring. ump.edu.pl This specific interaction can significantly increase binding affinity and selectivity for the target protein.
Steric Influence : The size of the bromine atom can provide beneficial steric bulk, promoting a favorable binding conformation and improving target engagement.
Studies on brominated indole (B1671886) derivatives have confirmed their potential in various therapeutic areas, including as anticancer agents. semanticscholar.org For example, research on 1-benzyl-5-bromoindolin-2-one derivatives has highlighted their potent anticancer activity, which is attributed in part to the presence of the bromine atom. mdpi.com
The table below compares the biological activity of hypothetical brominated compounds versus their non-brominated parent structures.
| Compound Pair | Structure | Biological Activity (IC₅₀ in µM) |
| 2a | 5-H-1-ethylindolin-2-one derivative | 12.5 |
| 2b | 5-Bromo-1-ethylindolin-2-one derivative | 4.1 |
| 3a | 5-H-1-benzylindolin-2-one derivative | 9.8 |
| 3b | 5-Bromo-1-benzylindolin-2-one derivative | 2.9 |
This table is for illustrative purposes and represents hypothetical data.
Influence of N1-Ethyl Substitution on Compound Properties and Interactions
The substitution at the N1 position of the indolin-2-one ring system plays a crucial role in defining the compound's physicochemical properties and its interaction with biological targets. Replacing the N-H proton with an ethyl group, as in 3-Amino-5-bromo-1-ethylindolin-2-one, has several important consequences.
Firstly, the N-alkylation eliminates the hydrogen bond donating capability of the indole nitrogen. mdpi.com This is a significant modification, as the N-H group is often involved in key hydrogen bonding interactions with target proteins. The absence of this donor function necessitates that the molecule finds alternative binding modes, which can be a source of target selectivity.
Secondly, the ethyl group adds lipophilicity to the molecule. This can influence solubility, cell permeability, and interactions with hydrophobic pockets in the target's binding site. The length and nature of the N-alkyl chain can be fine-tuned to optimize these properties.
The following table shows the hypothetical effect of varying the N1-substituent on lipophilicity (logP) and biological activity.
| Compound | N1-Substituent | Calculated logP | Biological Activity (IC₅₀ in µM) |
| 4a | -H | 2.1 | 9.5 |
| 4b | -CH₃ (Methyl) | 2.5 | 6.3 |
| 4c | -CH₂CH₃ (Ethyl) | 2.9 | 4.1 |
| 4d | -CH₂CH₂CH₃ (Propyl) | 3.4 | 5.8 |
This table is for illustrative purposes and represents hypothetical data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of this compound analogs, QSAR can be employed to predict the activity of untested or yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts and accelerating the drug design process.
A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as:
Electronic properties : Dipole moment, partial charges.
Steric properties : Molecular volume, surface area, molar refractivity.
Hydrophobicity : LogP (partition coefficient).
Topological indices : Describing molecular branching and connectivity.
These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict the biological activity (the dependent variable). mdpi.com
Advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around the aligned molecules. mdpi.commdpi.com The resulting contour maps highlight regions where modifications are likely to increase or decrease activity, offering direct visual guidance for molecular design.
A hypothetical 2D-QSAR equation for a series of indolin-2-one derivatives might look like: pIC₅₀ = 0.45 * (logP) - 0.12 * (Molecular Weight) + 0.28 * (Molar Refractivity) + 1.57
This equation suggests that activity is positively correlated with lipophilicity and molar refractivity, but negatively correlated with molecular weight.
| Descriptor | Definition | Coefficient in QSAR Model | Interpretation |
| logP | Octanol-water partition coefficient | +0.45 | Higher lipophilicity is favorable for activity. |
| MW | Molecular Weight | -0.12 | Increasing molecular weight is slightly detrimental. |
| MR | Molar Refractivity | +0.28 | Increased polarizability and volume are beneficial. |
| HBD | Hydrogen Bond Donors | +0.65 | The presence of hydrogen bond donors is important. |
This table represents a hypothetical QSAR model for illustrative purposes.
Pharmacophore Generation and Ligand-Based Drug Design Initiatives
When the three-dimensional structure of a biological target is unknown, ligand-based drug design strategies become essential. Pharmacophore modeling is a cornerstone of this approach. dovepress.com A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular recognition with a specific biological target.
For this compound, a pharmacophore model can be generated based on its structure and the SAR data from its analogs. The key features of such a model would likely include:
A Hydrogen Bond Donor (HBD) : Representing the 3-amino group.
A Hydrogen Bond Acceptor (HBA) : Representing the 2-keto group.
An Aromatic Ring (AR) : Corresponding to the benzene (B151609) ring of the indolinone core.
A Hydrophobic Feature (HY) : Associated with the bicyclic ring system and the N1-ethyl group.
A Halogen Bond Donor (HBD) : Specifically for the 5-bromo substituent.
This 3D arrangement of features serves as a template or query. This pharmacophore model can then be used in several ways:
Virtual Screening : To rapidly search large chemical databases for existing molecules that match the pharmacophore query. These "hits" can then be acquired and tested for biological activity, potentially identifying novel scaffolds. dovepress.com
De Novo Design : To guide the design of new molecules by ensuring they incorporate the essential pharmacophoric features in the correct spatial orientation.
ADME-Tox Modeling : Pharmacophore models can also be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties, helping to identify potential liabilities early in the discovery process. dovepress.comresearchgate.net
| Pharmacophore Feature | Corresponding Molecular Moiety | Type of Interaction |
| Hydrogen Bond Donor (HBD) | 3-Amino group (-NH₂) | Hydrogen Bonding |
| Hydrogen Bond Acceptor (HBA) | 2-Keto group (C=O) | Hydrogen Bonding |
| Aromatic Ring (AR) | Benzene portion of the indolinone | π-π Stacking, Hydrophobic |
| Hydrophobic (HY) | N1-Ethyl group | van der Waals, Hydrophobic |
| Halogen Bond Donor (HBD) | 5-Bromo substituent | Halogen Bonding |
This table outlines a hypothetical pharmacophore model for this compound.
Preclinical Biological Evaluation and Mechanistic Insights
Cell-Based Assays for Mechanistic Understanding
Inhibition of Cell Migration and Invasion
The metastatic spread of cancer is a primary contributor to mortality, making the inhibition of cell migration and invasion a critical therapeutic strategy. Research into various substituted indolin-2-one derivatives has demonstrated their potential to interfere with these processes.
Studies on N-alkyl-5-bromoindole derivatives have shown their capacity to act as anti-migration agents in breast cancer cell lines. While not identical to the core structure of 3-Amino-5-bromo-1-ethylindolin-2-one, these findings suggest that the brominated indole (B1671886) scaffold may contribute to the inhibition of cancer cell motility. The precise mechanisms are thought to involve interference with intracellular actin dynamics, which are fundamental to cell movement.
Furthermore, a range of 3-substituted indolin-2-ones have been synthesized and evaluated for their antitumor properties. Some of these compounds have exhibited inhibitory effects on cell proliferation, migration, and invasion in various cancer models, including hepatocellular carcinoma. The indolinone core is considered a key pharmacophore in these activities.
It is important to note that the specific substitution pattern on the indolin-2-one ring significantly influences the biological activity. Therefore, while the general class of compounds shows promise, dedicated studies on this compound are necessary to determine its specific effects on cell migration and invasion.
Biochemical Characterization of Target Engagement
A significant body of evidence points towards the role of indolin-2-one derivatives as inhibitors of various protein kinases. benthamdirect.com Kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, and survival. benthamdirect.com Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. benthamdirect.com
The indolin-2-one scaffold is a core component of several clinically approved kinase inhibitors, such as Sunitinib. nih.gov These molecules typically function as competitive inhibitors at the ATP-binding site of the kinase domain. acs.org The indolin-2-one ring system mimics the adenine (B156593) core of ATP, allowing it to occupy the binding pocket and prevent the phosphorylation of downstream substrates. acs.org
Numerous studies have demonstrated that substitutions on the indolin-2-one ring modulate the potency and selectivity of these compounds for different kinases. nih.gov For instance, certain 3-substituted indolin-2-ones have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), which are key mediators of angiogenesis—the formation of new blood vessels that supply tumors with nutrients. nih.gov By inhibiting VEGFRs, these compounds can effectively block tumor growth and metastasis. nih.gov
Other kinases targeted by indolin-2-one derivatives include Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and various members of the Src kinase family. The specific target profile of this compound would need to be determined through biochemical assays, such as in vitro kinase inhibition assays, to understand its precise mechanism of action.
Studies on Free Radical Scavenging Mechanisms
The role of indolin-2-one derivatives in modulating oxidative stress is complex, with some studies suggesting antioxidant and free radical scavenging properties, while others indicate a potential for pro-oxidant activity.
Research on various indolic compounds has demonstrated their capacity to act as free radical scavengers. researchgate.netnih.gov The indole nucleus can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components like DNA, proteins, and lipids. researchgate.netnih.gov Furthermore, the combination of a bromophenol moiety with an indolin-2-one core has been explored, with some of the resulting hybrid molecules exhibiting antioxidant activities.
Conversely, it is also documented that some brominated compounds can induce oxidative stress within cells. This pro-oxidant effect can, in some contexts, contribute to the cytotoxic activity of anticancer agents by overwhelming the cell's antioxidant defenses and triggering apoptosis.
Advanced Applications in Chemical Biology and Materials Science
Utility as a Privileged Scaffold in Drug Discovery Programs
The indolin-2-one core is a cornerstone in the design of bioactive molecules, particularly as kinase inhibitors for cancer therapy. nih.govimtm.cz Kinases are crucial enzymes that regulate a multitude of cellular processes, and their deregulation is a hallmark of many cancers. nih.gov The oxindole (B195798) structure serves as an excellent template for designing molecules that can fit into the ATP-binding pocket of various kinases, thereby inhibiting their activity.
The specific substitutions on the 3-Amino-5-bromo-1-ethylindolin-2-one molecule are critical to its potential pharmacological activity:
The 3-amino Group: The presence of an amino group at the C3-position introduces a key functional handle and a potential hydrogen bonding site. This feature is characteristic of many bioactive 3-substituted-3-aminooxindoles, which are core structures in a number of natural products and drug candidates. nih.gov This amino group can be further functionalized to modulate solubility, cell permeability, and target specificity, making it a crucial element in creating diverse chemical libraries for drug screening.
The 1-ethyl Group: N-alkylation of the indolinone core, in this case with an ethyl group, can influence the compound's lipophilicity and steric profile. This can affect how the molecule orients itself within a biological target's binding site and can also impact its metabolic stability.
Collectively, these features make this compound a promising starting point for fragment-based drug design and the development of libraries of compounds targeting various diseases, most notably cancer.
Table 1: Examples of Bioactive Substituted Indolin-2-ones This table is for illustrative purposes and includes compounds related to the core scaffold.
| Compound Class | Substitution Pattern | Reported Biological Activity | Reference |
|---|---|---|---|
| 5-Bromo-substituted indolin-2-ones | Bromine at C5 | VEGFR-2 and PDGFRβ kinase inhibition (anticancer) | sci-hub.se |
| 3-Substituted-3-aminooxindoles | Amino group at C3 | Core of various natural products and drug candidates | nih.gov |
| N-alkylated indolin-2-ones | Alkyl group at N1 | Modulation of lipophilicity and target binding | nih.gov |
| 5-Bromoindole (B119039) derivatives | Bromine at C5 | EGFR tyrosine kinase inhibition (anticancer) | nih.govresearchgate.netbohrium.com |
Development of Chemical Probes for Biological Systems
A chemical probe is a small molecule used to study and manipulate biological systems. imtm.cz Fluorescent probes, in particular, are invaluable tools for cellular imaging. The indole (B1671886) scaffold, a component of the natural amino acid tryptophan, is inherently fluorescent, although its quantum yield can be low. juniperpublishers.com Chemical modifications are often employed to enhance these photophysical properties.
The structure of this compound suggests its potential as a precursor for fluorescent probes. While the parent compound's fluorescence data is not widely reported, related bromo-substituted indoles have been successfully used as platforms for creating fluorescent sensors. For example, some studies have shown that halo-substituted 3-styrylindoles can act as fluorescent probes to examine microenvironments within proteins like bovine serum albumin. nih.gov
The development of a probe from this compound could proceed via several strategies:
Modulation of Intrinsic Fluorescence: The amino group at the 3-position and the bromo group at the 5-position can influence the electronic properties of the indole ring system, potentially altering its absorption and emission spectra.
Functionalization for Specificity: The amino group serves as a convenient point for attaching other molecules, such as recognition elements for specific enzymes, proteins, or nucleic acids (like RNA or DNA). rsc.org This would allow the probe to selectively bind to a target of interest.
Activatable Probes: The molecule could be modified to be an "activatable" probe, where its fluorescence is initially "turned off" or quenched. Upon interaction with a specific analyte or enzymatic activity, a chemical reaction would occur, "turning on" the fluorescence. nih.gov This provides a high signal-to-noise ratio for detecting specific biological events. For instance, a bromo-substituted indole has been modified to include a catechol moiety, creating a probe that exhibits weak fluorescence until it reacts with hypochlorous acid, a reactive oxygen species produced in cells under stress. juniperpublishers.com
Application as a Building Block in Complex Natural Product Synthesis
The oxindole scaffold is a central feature of many complex and biologically active natural products, particularly the spirooxindole alkaloids. juniperpublishers.combiorxiv.orgresearchgate.net These molecules are characterized by a spirocyclic junction at the 3-position of the oxindole core, creating a highly complex and stereochemically rich three-dimensional structure. biorxiv.org The synthesis of these intricate molecules is a significant challenge in organic chemistry and often relies on the use of pre-functionalized building blocks. rsc.orgoup.comnih.gov
This compound represents a highly functionalized and versatile starting material for the synthesis of such complex targets.
Strategic Bromination: The bromine atom at the 5-position is not just for modulating bioactivity; it is also a powerful synthetic handle. It can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce additional complexity and build larger molecular architectures. This is a common strategy in the total synthesis of marine-derived bromoindole alkaloids. nih.gov
Stereocenter Installation: The 3-position is prochiral, and the amino group can direct or participate in stereoselective reactions to install the critical quaternary carbon stereocenter found in many spirooxindole alkaloids. biorxiv.orgresearchgate.net
While direct examples of this specific molecule's use in a completed natural product synthesis are not prominent in the literature, the strategic placement of its functional groups makes it an ideal candidate for future applications in this field.
Exploration in Organic Electronics and Photonics
The field of organic electronics utilizes carbon-based molecules and polymers for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.comjmaterenvironsci.com The performance of these devices is highly dependent on the photophysical and electronic properties of the organic materials used. Indole derivatives, due to their conjugated π-system, are among the classes of compounds explored for these applications. researchgate.net
The potential of this compound in this area stems from its inherent electronic structure, which can be tuned by its substituents:
Absorption and Emission Properties: Substituted indoles can absorb UV-Vis light and, in many cases, exhibit fluorescence. researchgate.net The specific wavelengths of absorption and emission are dictated by the nature and position of substituents. Electron-donating groups (like the amino group) and electron-withdrawing groups can be used to modulate the HOMO-LUMO energy gap, thereby tuning the color of the emitted light. rsc.org
Solvatochromism: Many indole derivatives exhibit solvatochromism, where the color of their absorption or emission changes depending on the polarity of the solvent. rsc.orgeurjchem.com This property is indicative of a change in the dipole moment of the molecule upon electronic excitation and is a desirable feature for materials used in chemical sensors.
Potential for OLEDs: Materials used in OLEDs require good charge transport properties, thermal stability, and high fluorescence quantum yields in the solid state. mdpi.comtuwien.at While the solid-state fluorescence of this specific compound is not documented, the general class of functionalized indoles and carbazoles has been successfully employed as emitters or host materials in OLED devices. mdpi.comresearchgate.net The bromine atom could also facilitate intersystem crossing, a phenomenon that is relevant for the development of phosphorescent OLED (PHOLED) materials, although this can sometimes quench fluorescence.
Further research into the specific photophysical properties, such as absorption/emission spectra, fluorescence quantum yield, and charge carrier mobility, of this compound and its derivatives is needed to fully assess its potential in organic electronics and photonics.
Patent Landscape and Future Research Directions
Analysis of Academic and Industrial Patent Filings on Indolin-2-one Derivatives
The patent literature for indolin-2-one derivatives reveals a highly active field dominated by industrial pharmaceutical companies, with significant contributions from academic research institutions. The primary therapeutic area driving these patents is oncology, where indolin-2-one serves as a cornerstone for the development of kinase inhibitors. benthamdirect.combenthamscience.comresearchgate.netekb.eg Marketed anticancer drugs such as Sunitinib and Nintedanib feature this core structure, underscoring its clinical and commercial importance. researchgate.netnih.gov
Industrial patents, often filed by major pharmaceutical corporations like Boehringer Ingelheim, Pfizer, and Eli Lilly, typically claim large classes of substituted indolin-2-one derivatives and their use in treating proliferative diseases. google.comgoogle.comgoogle.com These patents generally focus on novel compositions of matter, methods of use for treating specific diseases (predominantly various forms of cancer), and pharmaceutical compositions. For instance, numerous patents describe the synthesis and application of these derivatives as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and PDGFR, which are crucial for tumor angiogenesis. ekb.eggoogle.com
Academic and smaller biotech filings, while also contributing to the anticancer landscape, sometimes explore a broader range of biological applications. These may include novel synthetic methodologies, derivatives with activity against less common targets, or applications in areas outside of oncology, such as neurodegenerative or inflammatory diseases.
Below is a representative, non-exhaustive table of patent filings that illustrates the scope of innovation in the indolin-2-one space.
| Patent Number | Assignee Type | Key Focus/Application | Example Compounds/Technology |
|---|---|---|---|
| US6762180B1 | Industrial (Boehringer Ingelheim) | Inhibition of receptor tyrosine kinases for cancer treatment. | Substituted indolines, including precursors to Nintedanib. google.com |
| US6673790B1 | Industrial (Ferring B.V.) | Use as oxytocin (B344502) receptor ligands. | Novel indolin-2-one derivatives with affinity for oxytocin receptors. google.com |
| EP0161918B1 | Industrial (Eli Lilly and Co) | General synthesis and use of indoline (B122111) and 2-indolinone derivatives. | Broad claims on various substituted indolin-2-ones. google.com |
| RU2727179C2 | Industrial/Research | Treatment of CNS diseases including schizophrenia, Alzheimer's, and Parkinson's. | Indolin-2-one derivatives targeting CNS pathways. google.com |
| DE60029138T2 | Industrial (Sugen, Inc.) | Modulation of c-kit protein tyrosine kinase for treating cell proliferative disorders. | Indolinone compounds for inhibiting c-kit kinase activity. google.com |
Emerging Trends in Synthetic Methodologies for Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles like indolin-2-one is a mature field, yet it continues to evolve with a strong emphasis on efficiency, selectivity, and sustainability. Recent innovations are moving away from classical, often harsh, reaction conditions towards more sophisticated and environmentally benign strategies.
One major trend is the development of catalytic methods . This includes the use of transition-metal catalysts (e.g., palladium, copper) for C-H activation and cross-coupling reactions, which allow for the direct functionalization of the indolin-2-one core with high precision and atom economy. researchgate.net Organocatalysis has also emerged as a powerful tool, offering metal-free alternatives for constructing chiral centers, which is particularly important for developing stereoselective drugs. researchgate.net
Multicomponent reactions (MCRs) are gaining prominence as they allow for the assembly of complex molecules from three or more starting materials in a single step. This approach significantly reduces the number of synthetic steps, purification processes, and waste generation compared to traditional linear syntheses.
Furthermore, novel activation methods are being employed to drive reactions under milder conditions. These include photoredox catalysis, which uses visible light to initiate transformations, and electrochemical synthesis, which uses electricity to drive reactions, thereby avoiding stoichiometric chemical oxidants and reductants. consensus.app Ring-expansion and ring-contraction strategies, for instance, transforming 3-membered aziridine (B145994) rings into 5-membered imidazolidinones, represent innovative pathways to generate heterocyclic diversity. nih.gov
Perspectives on Novel Biological Targets for Indolin-2-one Based Molecules
While kinase inhibition remains the most explored therapeutic application for indolin-2-one derivatives, researchers are increasingly investigating their potential against a wide array of other biological targets. benthamdirect.combenthamscience.com This expansion into new therapeutic areas promises to unlock the full potential of this versatile scaffold.
Neurodegenerative Diseases: The structural features of indolin-2-ones make them suitable candidates for targeting proteins implicated in neurodegeneration. Research has shown that certain derivatives can act as dual inhibitors of Glycogen Synthase Kinase 3β (GSK3β) and tau protein aggregation, both of which are key pathological features of Alzheimer's disease. mdpi.com Others have been designed to bind to α-synuclein fibrils, which are characteristic of Parkinson's disease and other synucleinopathies. nih.gov
Infectious Diseases: The antiviral properties of indolin-2-one derivatives are an active area of investigation. Specific compounds have demonstrated selective activity against RNA viruses such as Respiratory Syncytial Virus (RSV) and Yellow Fever Virus (YFV). nih.govresearchgate.net The isatin (B1672199) core, a close relative of indolin-2-one, has also been explored for its potential to inhibit SARS-CoV-2 proteases. mdpi.com In the antibacterial realm, derivatives are being developed as inhibitors of Dihydrofolate Reductase (DHFR) and as agents that disrupt bacterial quorum sensing, a communication system involved in biofilm formation and virulence. nih.gov
Inflammation and Oxidative Stress: Beyond direct pathogen targeting, indolin-2-one derivatives are being evaluated as anti-inflammatory agents. mdpi.comnih.gov Studies have shown they can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in macrophages by inhibiting key signaling pathways such as NF-κB and MAPK. researchgate.netmdpi.comnih.gov Another emerging target is Thioredoxin Reductase (TrxR), an enzyme involved in maintaining cellular redox balance. nih.govnih.govoncotarget.com Inhibition of TrxR by specific indolin-2-one compounds leads to increased oxidative stress and apoptosis in cancer cells, representing a non-kinase-based anticancer strategy. nih.govnih.govoncotarget.com
Sustainable and Green Chemistry Approaches in Indolin-2-one Synthesis
In line with global efforts to reduce the environmental impact of chemical manufacturing, green chemistry principles are being increasingly integrated into the synthesis of indolin-2-one and other heterocyclic compounds. The goal is to develop processes that are safer, more energy-efficient, and generate less waste.
Key sustainable approaches include:
Use of Green Solvents: There is a significant shift away from volatile and hazardous organic solvents towards more environmentally benign alternatives. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability, and numerous synthetic procedures for N-heterocycles in water have been reported. benthamdirect.comnih.gov Other alternatives include bio-based solvents like glycerol (B35011) and deep eutectic solvents (DES), which are biodegradable and have low toxicity. nih.govmdpi.com
Alternative Energy Sources: Microwave irradiation and ultrasound are being used to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.comnih.govmdpi.com These methods provide efficient energy transfer directly to the reacting molecules.
Catalysis: The use of catalysts is inherently green as it reduces the need for stoichiometric reagents. A major focus is on heterogeneous catalysts , which are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). researchgate.netmdpi.com These catalysts, such as sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H), can be easily recovered by filtration and reused, minimizing waste and cost. researchgate.net Biocatalysis, using enzymes to perform chemical transformations, offers unparalleled selectivity under mild, aqueous conditions. researchgate.net
Atom Economy: Synthetic strategies like multicomponent reactions (MCRs) and domino reactions are being prioritized because they maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. Acceptorless dehydrogenative coupling (ADC) is another advanced strategy that forms N-heterocyles from alcohols, producing only water and hydrogen as by-products. nih.gov
The adoption of these green methodologies is not only crucial for environmental stewardship but also offers economic advantages by reducing energy consumption, solvent usage, and waste disposal costs in the large-scale production of indolin-2-one-based active pharmaceutical ingredients.
Q & A
Q. How can the molecular structure of 3-Amino-5-bromo-1-ethylindolin-2-one be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural elucidation. Key steps include:
- Growing high-quality crystals using vapor diffusion or slow evaporation.
- Collecting diffraction data at low temperatures (e.g., 90–100 K) to minimize thermal motion .
- Refining the structure using programs like SHELXL, which optimizes bond lengths, angles, and displacement parameters .
- Validating hydrogen bonding and π-π stacking interactions via Mercury or OLEX2 visualization tools.
Table 1: Typical SC-XRD parameters for indolinone derivatives:
| Parameter | Value Range | Example from Evidence |
|---|---|---|
| R factor | 0.028–0.05 | 0.028 |
| Temperature (K) | 90–293 | 90 K , 293 K |
| Data-to-parameter ratio | ≥ 15 | 18.1 |
Q. What synthetic strategies are effective for introducing the bromo substituent in this compound?
Bromination typically employs electrophilic aromatic substitution or directed metalation:
- Electrophilic bromination: Use Br₂ in acetic acid or N-bromosuccinimide (NBS) with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) .
- Directed ortho-bromination: Utilize directing groups (e.g., amino or ethyl substituents) to regioselectively install bromine at the 5-position.
- Safety note: Bromine is corrosive; NBS is preferred for lab-scale synthesis due to safer handling.
Q. How can NMR spectroscopy resolve ambiguities in the substitution pattern of this compound?
Advanced 2D NMR techniques are critical:
- ¹H-¹³C HSQC/HMBC: Correlates protons with adjacent carbons to assign positions of Br, NH₂, and ethyl groups.
- NOESY/ROESY: Identifies spatial proximity between substituents (e.g., ethyl group orientation relative to the indolinone core).
- Chemical shift analysis: The amino group (δ ~5–6 ppm in DMSO-d₆) and bromine’s deshielding effect on adjacent protons provide diagnostic signals .
Advanced Research Questions
Q. How does the bromo-ethyl substitution pattern influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling. Key considerations:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for electron-deficient aryl bromides.
- Steric effects: The ethyl group at N1 may hinder transmetallation; use bulky ligands (e.g., XPhos) to mitigate this .
- Solvent/base optimization: Dioxane/H₂O with K₂CO₃ or Cs₂CO₃ at 80–100°C.
- Monitoring: Track reaction progress via LC-MS or TLC (Rf shifts after boronic acid incorporation).
Q. What strategies address contradictory bioactivity data in cell-based assays?
Contradictions may arise from assay conditions or compound stability:
- Dose-response validation: Repeat assays with a wider concentration range (nM–μM) to confirm IC₅₀ trends.
- Metabolic stability testing: Use liver microsomes or S9 fractions to assess degradation kinetics .
- Solubility checks: Ensure DMSO stock solutions are free of precipitates (dynamic light scattering).
- Control experiments: Include known inhibitors/agonists to validate assay reproducibility .
Q. How can computational methods predict binding modes of this compound with biological targets?
Molecular docking and dynamics simulations are essential:
- Docking software: AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases).
- Force fields: AMBER or CHARMM for simulating ligand-protein stability over 100+ ns trajectories.
- Key interactions: The amino group may form hydrogen bonds with catalytic residues, while bromine contributes to hydrophobic contacts .
Table 2: Example docking scores for indolinone derivatives:
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Site |
|---|---|---|
| EGFR Kinase | -9.2 | ATP-binding pocket |
| PARP-1 | -8.7 | NAD+ interaction site |
Q. What crystallographic challenges arise when analyzing halogen bonding in this compound?
Bromine’s polarizability enables strong halogen bonds but complicates refinement:
- Displacement parameters: Anisotropic refinement is required for Br atoms to model thermal motion accurately.
- Electron density maps: Residual peaks near bromine may indicate disordered solvent or counterions .
- Validation tools: Check for overfitting using Rfree and the I/σ(I) ratio (> 2.0 for high-resolution data) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
